molecular formula C18H18N4O B5869534 2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole

2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole

Cat. No.: B5869534
M. Wt: 306.4 g/mol
InChI Key: QURLYJDPMOUIJS-UHFFFAOYSA-N
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Description

2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have shown promising applications in various biological and clinical studies . This compound, like other benzimidazoles, is known for its stability, bioavailability, and significant biological activity.

Preparation Methods

The synthesis of 2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole involves several steps. One common synthetic route includes the reduction of nitroaniline derivatives followed by cyclization to form the benzimidazole core . The reaction conditions typically involve the use of reducing agents such as sodium dithionite or catalytic hydrogenation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzimidazole derivatives are known for their pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine activities . Additionally, they are used in the treatment of cardiovascular diseases, neurological disorders, and endocrine disorders. In the industry, benzimidazoles are used as intermediates in the production of dyes, pigments, and other chemicals .

Mechanism of Action

The mechanism of action of 2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole involves its interaction with various molecular targets and pathways. Benzimidazoles are known to inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division . This inhibition can lead to the disruption of cellular functions, making them effective against cancer cells and pathogens. The specific molecular targets and pathways involved depend on the particular application and the structure of the benzimidazole derivative.

Comparison with Similar Compounds

2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as 2-ethylbenzimidazole and 2-methylbenzimidazole . While these compounds share a similar core structure, their unique substituents confer different biological activities and properties. For example, 2-ethylbenzimidazole may have different pharmacological properties compared to this compound due to the presence of the additional ethyl and oxy groups. This uniqueness makes each compound valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethyl-6-[(2-ethyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-3-17-19-13-7-5-11(9-15(13)21-17)23-12-6-8-14-16(10-12)22-18(4-2)20-14/h5-10H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLYJDPMOUIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)OC3=CC4=C(C=C3)N=C(N4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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